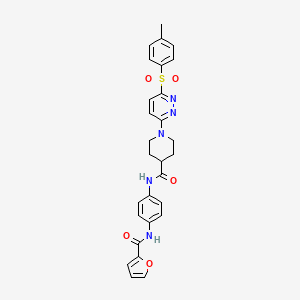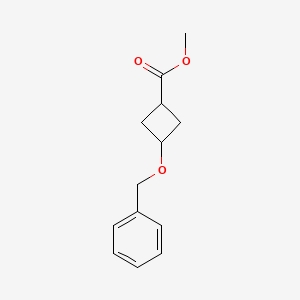![molecular formula C14H13NO3 B2396092 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411220-63-6](/img/structure/B2396092.png)
3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine is an organic compound characterized by the presence of an oxirane ring, a phenoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 3-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The phenoxy and pyridine rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
- 2-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine
Uniqueness
3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine is unique due to the specific positioning of the oxirane ring and the phenoxy group, which imparts distinct reactivity and potential applications compared to its analogs
Properties
IUPAC Name |
3-[3-(oxiran-2-ylmethoxy)phenoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-3-11(16-9-14-10-17-14)7-12(4-1)18-13-5-2-6-15-8-13/h1-8,14H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVBAHBLJIMKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)


![N-[2-Hydroxy-2-(3-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2396014.png)
![2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2396016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)
![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
